molecular formula C17H26O2 B4971825 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone

Cat. No. B4971825
M. Wt: 262.4 g/mol
InChI Key: YTAMVWRZSKFWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone, also known as MTAO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MTAO belongs to the class of oxetanones, which are cyclic organic compounds that contain a three-membered ring.

Mechanism of Action

The mechanism of action of 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone is not fully understood. However, it is believed that this compound interacts with certain proteins in the body, altering their function and leading to the observed effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone in lab experiments is its high purity, which allows for precise control over experimental conditions. In addition, this compound is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several directions that future research on 4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone could take. One area of interest is in the development of this compound-based electronic devices. Researchers could also investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. In addition, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential protein targets for this compound.

Synthesis Methods

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone can be synthesized using a two-step process. The first step involves the reaction of 3,4,7-trimethyl-1-adamantanol with ethyl chloroformate to form 4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone. In the second step, the product from the first step is reacted with methyl iodide to form this compound. This synthesis method has been optimized to produce high yields of this compound.

Scientific Research Applications

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)-2-oxetanone has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.

properties

IUPAC Name

4-methyl-4-(3,4,7-trimethyl-1-adamantyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-11-12-5-14(2)8-15(11,3)10-17(6-12,9-14)16(4)7-13(18)19-16/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAMVWRZSKFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(CC1(CC(C2)(C3)C4(CC(=O)O4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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